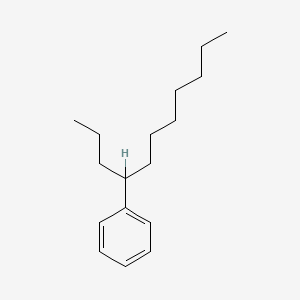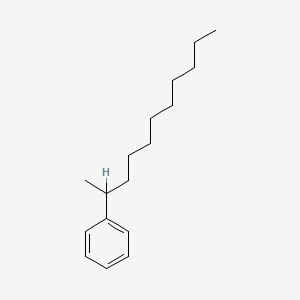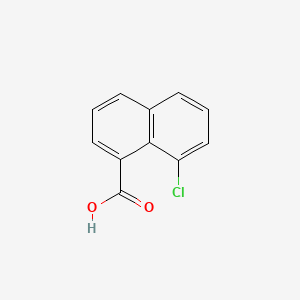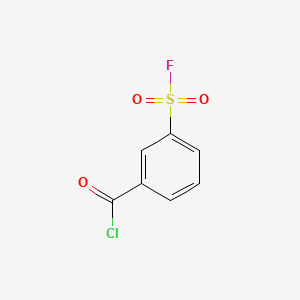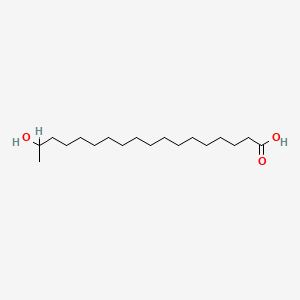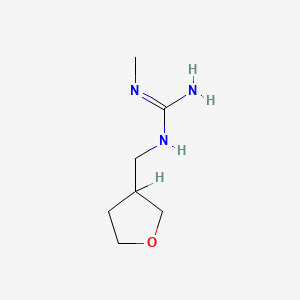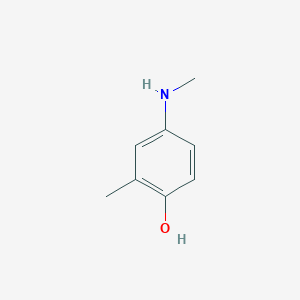
Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate
Descripción general
Descripción
Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate, also known as Boc-HEA-Azepine, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development.
Aplicaciones Científicas De Investigación
Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylateine has shown potential as a building block for the development of novel drugs. Its unique structure and properties make it a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Researchers have also explored its potential as a targeting ligand for drug delivery systems.
Mecanismo De Acción
The mechanism of action of Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylateine is not fully understood, but it is believed to interact with specific proteins and enzymes in the body. Its unique structure allows it to bind to target molecules with high affinity, which can lead to the inhibition or activation of specific pathways.
Biochemical and Physiological Effects
Studies have shown that Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylateine can induce apoptosis (programmed cell death) in cancer cells, inhibit the aggregation of beta-amyloid peptides in Alzheimer's disease, and protect dopaminergic neurons in Parkinson's disease. It has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylateine has several advantages for use in lab experiments, including its high purity, stability, and solubility in various solvents. However, its synthesis can be challenging and time-consuming, and its high cost may limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for research on Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylateine. One potential area of exploration is its use as a targeting ligand for drug delivery systems. Researchers can also investigate its potential as a therapeutic agent for other diseases, such as diabetes and cardiovascular disease. Additionally, further studies can be conducted to understand its mechanism of action and optimize its synthesis process for large-scale production.
Conclusion
Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylateine is a promising compound with potential applications in drug development. Its unique structure and properties make it a valuable building block for the development of novel drugs. While its synthesis can be challenging, its advantages for lab experiments make it a valuable tool for researchers. Further research is needed to fully understand its mechanism of action and explore its potential for therapeutic use in various diseases.
Propiedades
IUPAC Name |
tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-8-4-5-11(6-9-14)7-10-15/h11,15H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBKOJFHUGVGDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901152047 | |
| Record name | 1,1-Dimethylethyl hexahydro-4-(2-hydroxyethyl)-1H-azepine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901152047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-hydroxyethyl)azepane-1-carboxylate | |
CAS RN |
473836-98-5 | |
| Record name | 1,1-Dimethylethyl hexahydro-4-(2-hydroxyethyl)-1H-azepine-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=473836-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl hexahydro-4-(2-hydroxyethyl)-1H-azepine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901152047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



